2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazoloacridine core, which is a fused ring system, and is substituted with methoxybenzylidene groups. The presence of these groups contributes to its distinct chemical behavior and potential utility in research and industry.
Vorbereitungsmethoden
The synthesis of 2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine typically involves multi-step organic reactions. One common synthetic route includes the Claisen-Schmidt condensation reaction, where appropriate aldehydes and ketones are reacted in the presence of a base to form the benzylidene derivatives . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Wissenschaftliche Forschungsanwendungen
2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,10-Bis[(E)-1-(4-methoxyphenyl)methylidene]-2,3,4,5,5A,6,7,8,9,10-decahydro[1,3]benzoxazolo[2,3-E]acridine can be compared with other similar compounds, such as:
2,6-bis(E)-4-methylbenzylidene)-cyclohexan-1-one: Known for its use as a fluorescent sensor for detecting metal ions.
1-(4-methoxybenzoyl)-3,5-bis((E)-4-methoxybenzylidene)piperidin-4-one: . The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C35H35NO3 |
---|---|
Molekulargewicht |
517.7g/mol |
IUPAC-Name |
(2E,12E)-2,12-bis[(4-methoxyphenyl)methylidene]-21-oxa-14-azapentacyclo[12.7.0.01,6.08,13.015,20]henicosa-8(13),15,17,19-tetraene |
InChI |
InChI=1S/C35H35NO3/c1-37-30-17-13-24(14-18-30)21-26-7-5-8-27-23-29-10-6-9-28(22-25-15-19-31(38-2)20-16-25)35(29)36(34(26)27)32-11-3-4-12-33(32)39-35/h3-4,11-22,29H,5-10,23H2,1-2H3/b26-21+,28-22+ |
InChI-Schlüssel |
WDGYEIDSDAYPCL-OPGHQOTBSA-N |
SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C2N4C5=CC=CC=C5OC46C(C3)CCCC6=CC7=CC=C(C=C7)OC |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3=C2N4C5=CC=CC=C5OC4\6C(C3)CCC/C6=C\C7=CC=C(C=C7)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C2N4C5=CC=CC=C5OC46C(C3)CCCC6=CC7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.